molecular formula C16H10BrFN2O2 B2684249 N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide CAS No. 256458-69-2

N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2684249
CAS No.: 256458-69-2
M. Wt: 361.17
InChI Key: HZYNJXXHRZLEAM-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide is a chemical compound designed for research purposes. This N-acetamide indole derivative represents a chemotype of interest in medicinal chemistry and drug discovery, particularly in the investigation of novel therapeutic agents. Research into structurally related N-acetamide indoles has identified potent biological activities, including significant antiplasmodial properties against Plasmodium falciparum , the parasite responsible for the most severe form of malaria . These related analogs function by targeting PfATP4, a P-type ATPase essential for maintaining sodium homeostasis in the parasite, and their investigation has provided valuable insights for the development of new antimalarials with curative and transmission-blocking potential . Furthermore, the 2-(1H-indol-3-yl)-2-oxo-acetic acid amide scaffold, to which this compound belongs, has been described in scientific literature as a core structure with documented antitumor activity, highlighting its relevance in oncological research . This reagent provides researchers with a valuable tool for probing structure-activity relationships, exploring novel mechanisms of action, and advancing the study of infectious diseases and cancer biology.

Properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2O2/c17-9-1-6-14-12(7-9)13(8-19-14)15(21)16(22)20-11-4-2-10(18)3-5-11/h1-8,19H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYNJXXHRZLEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the indole ring.

    Acylation: The brominated indole is acylated with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The oxoacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., azide, thiol derivatives).

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the oxoacetamide group.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may exhibit significant biological activity. Indole derivatives, such as this compound, are often explored for their roles in drug discovery due to their diverse pharmacological properties.

Anticancer Activity

Research indicates that indole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that compounds similar to N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide can downregulate key signaling pathways involved in tumor growth, such as the Akt and NF-κB pathways . The specific structure of this compound may enhance its efficacy against various cancer types, including breast and oral cancers.

Antiviral Properties

Indole derivatives have also been investigated for their antiviral activities. Compounds with similar structural motifs have demonstrated effectiveness against viruses such as hepatitis C and influenza A by targeting viral RNA-dependent RNA polymerases . The potential of this compound in this context warrants further exploration through in vitro and in vivo studies.

Pharmacological Insights

The pharmacological profile of this compound is still under investigation, but preliminary findings suggest several promising avenues:

Anti-inflammatory Effects

Indole compounds are known for their anti-inflammatory properties. The modulation of inflammatory pathways could make this compound a candidate for treating inflammatory diseases . Research into its effects on cytokine production and immune response modulation is essential.

Neuroprotective Potential

Given the involvement of indoles in neurobiology, there is potential for this compound to exhibit neuroprotective effects. Studies on related compounds indicate that they may help mitigate neurodegenerative processes through antioxidant mechanisms .

Material Science Applications

Beyond biological applications, the unique chemical structure of this compound may lend itself to applications in material science:

Organic Electronics

The fluorinated phenyl group could enhance the electronic properties of materials, making this compound a candidate for use in organic semiconductors or photovoltaic devices. Its ability to form stable thin films could be beneficial for developing flexible electronic components .

Photovoltaic Materials

Research into indole-based compounds has shown promise in solar energy applications, particularly in dye-sensitized solar cells (DSSCs). The incorporation of this compound into photovoltaic systems could improve light absorption and conversion efficiency .

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and bromoindole groups can facilitate binding to specific sites, while the oxoacetamide group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name Indole Substituent Phenyl/Amide Substituent Molecular Weight (g/mol) Key Biological Activity Reference(s)
Target Compound 5-Bromo N1-(4-Fluorophenyl) 361.17 Not explicitly reported
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide None N-(4-Fluorobenzyl) 296.29 Potential CNS activity
GW842470X 5-Hydroxy N-(3,5-Dichloropyridin-4-yl) ~450 PDE4 inhibitor (IC50 = 9.7 nM)
D-24851 None N-(Pyridin-4-yl), Chlorobenzyl ~400 Microtubule inhibitor (anticancer)
SC55 4-Fluoro, 7-Amino-oxadiazole N-(3-Benzoyl-azabicyclohexane) ~500 HIV-1 entry inhibitor
F12016 1,2-Dimethyl N-(2-Acetylphenyl) ~308 No reported activity
Key Observations:
  • Substituent Position: The 5-bromo substitution in the target compound distinguishes it from analogues like GW842470X (5-hydroxy) and SC55 (4-fluoro, 7-amino-oxadiazole). Bromine’s electron-withdrawing nature may enhance stability and receptor binding compared to electron-donating groups (e.g., methoxy in ’s compounds) .
  • Amide Modifications : The 4-fluorophenyl group in the target compound contrasts with SC55’s azabicyclohexane and D-24851’s pyridinyl-chlorobenzyl moieties. Fluorine’s small size and high electronegativity likely improve pharmacokinetic properties relative to bulkier groups .
Anticancer Activity:
  • The chlorobenzyl and pyridinyl groups contribute to its unique binding site on tubulin .
Antiviral Activity:
  • SC55 (): Blocks HIV-1 entry by targeting gp120, with the azabicyclohexane and oxadiazole groups critical for affinity. The 4-fluoro indole substitution may reduce off-target effects .
Enzyme Inhibition:
  • GW842470X (): A PDE4 inhibitor with sub-nanomolar potency, used in atopic dermatitis. The dichloropyridinyl group enhances enzyme binding via hydrophobic interactions .
Inactive Analogues:
  • F12016 (): Despite structural similarity to active indole acetamides, its 1,2-dimethylindole and acetylphenyl groups may hinder target engagement .

Biological Activity

N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound notable for its structural features, which include a fluorophenyl group, a bromoindole moiety, and an oxoacetamide functional group. This compound has garnered interest in medicinal chemistry and biological studies due to its potential applications as a therapeutic agent.

Structural Characteristics

The compound's structure can be summarized as follows:

Feature Description
Molecular Formula C₁₆H₁₀BrFN₂O
IUPAC Name 2-(5-bromo-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxoacetamide
CAS Number 256458-69-2

The unique combination of functional groups in this molecule suggests various potential interactions with biological targets, which may influence its pharmacological properties.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific enzymes or receptors. The fluorophenyl and bromoindole groups may enhance binding affinity to target sites, while the oxoacetamide group could facilitate hydrogen bonding and other interactions crucial for biological activity.

Enzyme Inhibition

Indole derivatives are often investigated for their ability to inhibit enzymes involved in cancer progression and other diseases. The presence of the oxoacetamide moiety in this compound may confer similar inhibitory properties on targets like poly(ADP-ribose) polymerase (PARP), which is critical in DNA repair mechanisms .

Research Findings and Case Studies

  • In Vitro Studies : Preliminary studies on related indole compounds suggest that modifications to the indole structure can significantly affect biological activity. For instance, compounds that include halogen substitutions often exhibit enhanced potency against cancer cell lines.
  • Comparative Analysis : When compared to structurally similar compounds, such as N1-(4-chlorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide, the fluorinated variant may offer improved binding characteristics due to the electron-withdrawing effect of the fluorine atom, potentially leading to increased biological activity.

Future Directions

Further research is needed to explore the full biological potential of this compound. Suggested areas for investigation include:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with specific molecular targets.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Systematic modification of the compound's structure to identify key features that enhance biological activity.

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